molecular formula C10H9F3O3 B1648347 4-Ethoxy-3-(trifluoromethyl)benzoic acid CAS No. 252901-50-1

4-Ethoxy-3-(trifluoromethyl)benzoic acid

Cat. No. B1648347
CAS RN: 252901-50-1
M. Wt: 234.17 g/mol
InChI Key: KWEQYUCUGSDCHR-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 252901-50-1 . It has a molecular weight of 234.17 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O3/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) .

It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Crystallography and Molecular Structure

The study of alkoxy-substituted benzoic acids, including derivatives similar to 4-Ethoxy-3-(trifluoromethyl)benzoic acid, reveals their potential in understanding crystalline structures and packing arrangements. These compounds form H-bonded head-to-head dimers, demonstrating the influence of substituents on molecular packing and interactions. Such insights are crucial for rationalizing the molecular features governing crystalline architectures (Raffo et al., 2014).

Coordination Chemistry and Luminescence

Derivatives of benzoic acid, including those with modifications similar to this compound, have been employed as ligands in the synthesis of lanthanide coordination compounds. These studies highlight the impact of electron-donating and electron-withdrawing substituents on the photophysical properties of the complexes, offering pathways to enhance luminescence through structural modification (Sivakumar et al., 2010).

Organic Synthesis

Research on 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a compound related to the synthesis routes of this compound, illustrates its use as a Diels-Alder component. This opens avenues to functionalized (trifluoromethyl)benzenes and -pyridines, demonstrating the compound's utility in synthesizing complex organic structures (Volle & Schlosser, 2002).

Fluorescence Probing

Developments in fluorescence probes for detecting reactive oxygen species (ROS) leverage compounds structurally akin to this compound. Such studies underscore the compound's potential in creating sensitive and selective probes for biological and chemical applications, aiding in the visualization and study of ROS in living cells (Setsukinai et al., 2003).

Material Science

The trifluoromethoxy group, akin to the substituent in this compound, has been identified as a potent electron-withdrawing group. Its properties facilitate the development of advanced materials, including those for high voltage lithium-ion batteries, highlighting its significance in enhancing the performance and stability of electronic devices (Huang et al., 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

The mode of action of 4-Ethoxy-3-(trifluoromethyl)benzoic acid is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions are a type of carbon–carbon bond forming reaction , which are crucial for the synthesis of complex organic compounds. The downstream effects of these reactions would depend on the specific context in which the compound is used.

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared , which suggests that they may have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which the compound is used. In the context of Suzuki–Miyaura coupling reactions, the compound’s action would result in the formation of a new carbon–carbon bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant , which suggests that the compound’s action may be robust to a wide range of environmental conditions.

properties

IUPAC Name

4-ethoxy-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEQYUCUGSDCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275047
Record name 4-Ethoxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252901-50-1
Record name 4-Ethoxy-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252901-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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